molecular formula C13H22O3 B2608349 5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol CAS No. 208347-37-9

5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol

Cat. No. B2608349
M. Wt: 226.316
InChI Key: YZUJXJRMZBEVIL-ZACCUICWSA-N
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Description

“5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-ol” is a chemical compound with the CAS Number: 92007-37-9 . It has a molecular weight of 224.3 and its IUPAC name is 5’,5’-dimethyltetrahydro-1H-spiro [pentalene-2,2’- [1,3]dioxan]-5 (3H)-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20O3/c1-12(2)7-15-13(16-8-12)5-9-3-11(14)4-10(9)6-13/h9-10H,3-8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Catalytic Synthesis of Polyoxymethylene Dimethyl Ethers

Polyoxymethylene dimethyl ethers (OME) are promising oxygenated fuels derived from trioxane, which can significantly reduce hazardous emissions in diesel engines due to their lack of C-to-C bonds, thus minimizing soot formation. This enables higher exhaust gas recirculation rates to lower NOx emissions. However, the production process involves trioxane as an expensive intermediate, and the product's equilibrium composition follows a Schulz-Flory distribution, making selective synthesis of specific chain lengths challenging. Research is focused on simplifying these processes through the use of more straightforward reactants, fewer steps, and less energy while exploring efficient catalysts and new reactants for OME acid synthesis. Despite these advances, the detailed mechanisms of these reactions remain poorly understood, highlighting the need for more systematic research in this area (Baranowski, Bahmanpour, & Kröcher, 2017).

Conversion of Biomass to Furan Derivatives

5-Hydroxymethylfurfural (HMF) and its derivatives are crucial platform chemicals that can be derived from plant biomass, offering a renewable alternative to hydrocarbon sources. These compounds are pivotal for producing a wide array of products, including monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, and chemicals. The review discusses recent advancements in synthesizing HMF from plant feedstocks and the potential for HMF derivatives in various applications. This work underscores the significant role HMF could play in the 21st century as a primary source of carbon and hydrogen for the chemical industry, with the expectation of a broad expansion in its applications (Chernyshev, Kravchenko, & Ananikov, 2017).

Advances in Spiropyrans/Spirooxazines and FRET Applications

Spiropyrans and spirooxazines are spiro compounds that undergo transformations under various stimuli, resulting in color changes and differing physicochemical properties. These transformations between the ring-closed form (SP), the ring-opened merocyanine (MC) form, and the protonated ring-opened form (MCH) have led to the development of multifunctional materials with applications in sensing, probing, and optical elements. The MC form, in particular, serves as an energy acceptor in fluorescence resonance energy transfer (FRET) processes with fluorescent materials, offering potential for novel, multifunctional materials due to its reversible property changes under suitable stimuli (Xia, Xie, & Zou, 2017).

Spirocyclic Derivatives as Antioxidants

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H312, H332 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(3'aR,6'aS)-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-12(2)7-15-13(16-8-12)5-9-3-11(14)4-10(9)6-13/h9-11,14H,3-8H2,1-2H3/t9-,10+,11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUJXJRMZBEVIL-ZACCUICWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CC3CC(CC3C2)O)OC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COC2(C[C@H]3CC(C[C@H]3C2)O)OC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3'aS,6'aR)-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-ol

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